molecular formula C20H38N2O2SSn B13491227 Tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate

Tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate

Cat. No.: B13491227
M. Wt: 489.3 g/mol
InChI Key: CRWLAJZBPBLPKF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a thiazole ring, a carbamate group, and a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate typically involves the reaction of a thiazole derivative with a stannylating agent. One common method involves the use of tributylstannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and distillation may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Scientific Research Applications

Tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The tributylstannyl group plays a crucial role in these interactions, facilitating the binding of the compound to its targets. The thiazole ring and carbamate group also contribute to the compound’s overall activity by stabilizing the molecular structure and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(tributylstannyl)thiazol-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the thiazole ring and the tributylstannyl group makes it particularly useful in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C20H38N2O2SSn

Molecular Weight

489.3 g/mol

IUPAC Name

tert-butyl N-(4-tributylstannyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C8H11N2O2S.3C4H9.Sn/c1-8(2,3)12-7(11)10-6-9-4-5-13-6;3*1-3-4-2;/h5H,1-3H3,(H,9,10,11);3*1,3-4H2,2H3;

InChI Key

CRWLAJZBPBLPKF-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)NC(=O)OC(C)(C)C

Origin of Product

United States

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